5-Chloro-3-(4-chlorophenyl)-1H-indole
CAS No.: 1984773-52-5
Cat. No.: VC8086817
Molecular Formula: C14H9Cl2N
Molecular Weight: 262.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1984773-52-5 |
|---|---|
| Molecular Formula | C14H9Cl2N |
| Molecular Weight | 262.1 g/mol |
| IUPAC Name | 5-chloro-3-(4-chlorophenyl)-1H-indole |
| Standard InChI | InChI=1S/C14H9Cl2N/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,17H |
| Standard InChI Key | VPYYQPGQWRCOKK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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Molecular Formula: C₁₄H₉Cl₂N
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Molecular Weight: 274.14 g/mol
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IUPAC Name: 5-Chloro-3-(4-chlorophenyl)-1H-indole
The compound features an indole core substituted with chlorine atoms at strategic positions (Figure 1). The 4-chlorophenyl group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | 507.6 ± 50.0 °C (predicted) | |
| Density | 1.40 ± 0.1 g/cm³ (predicted) | |
| logP | ~5.3 (analogous derivatives) | |
| Hydrogen Bond Acceptors | 1 (N of indole) |
Synthesis and Derivatization
Key Synthetic Routes
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Friedel-Crafts Acylation: Acylation of ethyl 5-chloroindole-2-carboxylate followed by reduction and hydrolysis yields intermediates for further functionalization .
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Hemetsberger-Knittel Synthesis: Utilized for constructing the indole core via Knoevenagel condensation and thermolytic cyclization .
Example Synthesis:
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Step 1: Friedel-Crafts acylation of 5-chloroindole-2-carboxylate with 4-chlorobenzoyl chloride.
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Step 2: Reduction of the ketone intermediate using triethylsilane .
Common Derivatives
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility (logSw = -6.08 for analogs) due to high lipophilicity .
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Stability: Stable under ambient conditions but sensitive to strong acids/bases .
Spectroscopic Data
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¹H NMR: Characteristic signals at δ 7.4–7.6 ppm (aromatic protons) and δ 11.2 ppm (indole NH) .
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IR: Stretching vibrations at 1600 cm⁻¹ (C=C) and 750 cm⁻¹ (C-Cl) .
Pharmacological Research
Biological Targets
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Cannabinoid CB1 Receptor: Derivatives act as allosteric modulators (e.g., ORG27569: KB = 89.1 nM) .
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Antimicrobial Activity: Thioether derivatives show efficacy against Gram-positive bacteria (MIC = 8–16 µg/mL) .
Structure-Activity Relationships (SAR)
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C3 Substitution: Bulky groups (e.g., 4-chlorophenyl) enhance receptor binding affinity .
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C5 Chlorine: Critical for electronic effects; removal reduces potency by >10-fold .
Industrial and Research Applications
Pharmaceutical Intermediates
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Used in synthesizing kinase inhibitors and antipsychotic agents .
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Example: Key precursor for 5-chloro-N-(4-(piperidin-1-yl)phenethyl)indole-2-carboxamides .
Material Science
Future Directions
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